3-Ethylmethcathinone (hydrochloride)
CAS No.:
Cat. No.: VC0212124
Molecular Formula: C12H17NO · HCl
Molecular Weight: 227.7
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO · HCl |
|---|---|
| Molecular Weight | 227.7 |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |
| Standard InChI Key | LOPFBCCXDQICHT-UHFFFAOYSA-N |
| SMILES | O=C(C(NC)C)C1=CC(CC)=CC=C1.Cl |
Introduction
Chemical Identity and Structure
3-Ethylmethcathinone hydrochloride is a synthetic cathinone derivative with stimulant and potential psychoactive properties. It is structurally related to amphetamines and phenethylamines, featuring a characteristic β-keto group that defines the cathinone class. The compound exists as a white powder or small white crystals in its pure form, while the hydrochloride salt appears as a white powder or grey solid .
Chemical Properties
The compound has a molecular weight of 227.73 g/mol and the molecular formula C12H18ClNO . Its IUPAC name is 1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride . The hydrochloride salt is readily soluble in water, allowing for dissolution in various applications.
Table 1: Chemical Identifiers of 3-Ethylmethcathinone Hydrochloride
| Parameter | Details |
|---|---|
| CAS Number | 2446466-60-8 |
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |
| InChI | InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |
| InChIKey | LOPFBCCXDQICHT-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
Structural Characteristics
3-Ethylmethcathinone contains a chiral center at the carbon adjacent to the amine group, resulting in two potential enantiomers . While specific information on the enantiomeric properties of 3-EMC is limited, studies of similar cathinone compounds suggest that the S-enantiomer may exhibit greater potency than the R-enantiomer . The compound features an ethyl group at the 3-position of the phenyl ring, distinguishing it from related compounds such as 3-Methylmethcathinone (3-MMC), which contains a methyl group at the same position.
Physical Properties
The physical properties of 3-Ethylmethcathinone hydrochloride have been characterized through various analytical techniques.
Table 2: Physical Properties of 3-Ethylmethcathinone Hydrochloride
The hydrochloride salt form is typically used in research settings due to its increased stability and water solubility compared to the free base form .
Pharmacological Profile
Mechanism of Action
The pharmacological profile of 3-Ethylmethcathinone can be inferred from studies of structurally related synthetic cathinones. As a member of the cathinone class, 3-EMC likely affects the monoamine neurotransmitter system . Based on research with similar compounds, 3-EMC may:
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Inhibit the reuptake of neurotransmitters including dopamine (DA), norepinephrine (NE), and serotonin (5-HT) at their respective transporters (DAT, NET, and SERT)
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Potentially act as a substrate-type releaser, causing the direct release of these neurotransmitters
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Elicit psychostimulant effects similar to those observed with related cathinones
Studies on related compounds such as 3-Chloromethcathinone (3-CMC) have demonstrated that such substances can "inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) at their respective transporters DAT, NET and SERT" and "act as a substrate-type releaser" . These pharmacological properties suggest that 3-EMC may function as a psychostimulant with potential for abuse liability.
Analytical Detection Methods
Several analytical techniques have been employed for the detection and identification of 3-Ethylmethcathinone hydrochloride in various contexts.
Spectroscopic Methods
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Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been used to characterize 3-EMC
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Raman spectroscopy may also be applicable, as indicated by available spectra for the compound
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the detection and quantification of synthetic cathinones, including 3-EMC, particularly in forensic contexts .
The differentiation of synthetic cathinones from their positional isomers "requires the use of appropriate analytical techniques" as noted in research on similar compounds . This is particularly important for distinguishing 3-EMC from potential structural isomers.
Legal Status and Regulatory Considerations
As a synthetic cathinone with potential psychoactive properties, 3-Ethylmethcathinone is subject to regulatory control in many jurisdictions. While specific information on its legal status worldwide is limited in the provided research, it is described as being "subject to controlled substance legislation in many jurisdictions, requiring appropriate licenses for purchase and handling".
Researchers working with this compound must adhere to relevant regulations and guidelines regarding its use, storage, and disposal. The classification of new synthetic cathinones generally follows established frameworks for psychoactive substances, with classifications often based on structural similarities to already controlled compounds.
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